2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride
Description
Chemical Identity and Classification of 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl Chloride
This compound is a heterocyclic organic compound characterized by a quinoline backbone substituted with a 2,4-dichlorophenyl group at position 2, a methyl group at position 3, and a reactive carbonyl chloride moiety at position 4. Its molecular formula is $$ \text{C}{17}\text{H}{10}\text{Cl}_{3}\text{NO} $$, with a molecular weight of 350.63 g/mol. The IUPAC name, This compound , reflects its structural specificity. The compound’s CAS registry number, 1160264-97-0 , ensures unambiguous identification in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{10}\text{Cl}_{3}\text{NO} $$ |
| Molecular Weight | 350.63 g/mol |
| CAS Number | 1160264-97-0 |
| IUPAC Name | This compound |
| Key Functional Groups | Quinoline, acyl chloride, dichlorophenyl |
This compound belongs to the class of acyl chlorides , which are pivotal intermediates in organic synthesis due to their high reactivity. Its quinoline core places it among bioactive heterocycles frequently explored in medicinal chemistry.
Historical Context and Development
The synthesis of quinoline derivatives dates to the 19th century with the Friedländer reaction, which couples 2-aminobenzaldehydes with ketones to form quinoline scaffolds. However, this compound represents a modern advancement, leveraging microwave-assisted synthesis and catalytic optimization to enhance efficiency. Traditional methods, such as the Pfitzinger reaction, produce quinoline-4-carboxylic acids, but the introduction of the acyl chloride group at position 4 requires additional steps, typically involving thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride ($$ \text{ClCOCOCl} $$).
Recent innovations, such as electrochemical synthesis , aim to reduce reliance on hazardous reagents and improve sustainability. For example, nitroarenes can now be converted directly to quinolines under mild conditions, though this specific compound’s synthesis still predominantly uses classical acyl chloride formation routes.
Significance in Organic and Medicinal Chemistry
The compound’s structural features make it a versatile building block:
- Acyl Chloride Reactivity : The carbonyl chloride group enables nucleophilic substitution, facilitating the synthesis of amides, esters, and ketones. This reactivity is exploited in drug development to attach pharmacophoric groups.
- Quinoline Core : Quinolines are privileged structures in medicinal chemistry, exhibiting antimicrobial, anticancer, and antimalarial activities. The dichlorophenyl and methyl substituents may enhance lipophilicity and target binding, as seen in analogs like chloroquine.
- Synthetic Intermediates : This compound serves as a precursor for quinoline-4-carboxamides and carboxylates, which are investigated as kinase inhibitors and antimicrobial agents.
For instance, its carboxylic acid derivative, 2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 350997-47-6), is a key intermediate in synthesizing enzyme inhibitors.
Current Research Status and Knowledge Gaps
Recent studies focus on green synthesis methods and structure-activity relationship (SAR) optimization :
- Sustainable Synthesis : Electrochemical approaches using nitro compounds as starting materials show promise for reducing waste and energy consumption. However, adapting these methods to synthesize acyl chloride derivatives remains unexplored.
- Biological Applications : While quinolines are well-studied, the specific bioactivity of this compound is underinvestigated. Preliminary research suggests potential in targeting parasitic proteases, but rigorous pharmacological validation is lacking.
- Material Science : The compound’s aromaticity and halogen content make it a candidate for organic semiconductors, though no studies have yet explored this application.
Knowledge gaps include:
- Mechanistic studies on its reactivity under non-classical conditions (e.g., photoredox catalysis).
- Comprehensive SAR analyses to elucidate the impact of substituents on bioactivity.
- Scalability of emerging synthetic methods for industrial production.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-15(17(20)22)12-4-2-3-5-14(12)21-16(9)11-7-6-10(18)8-13(11)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAETBMLGITNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185126 | |
| Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-97-0 | |
| Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
The synthesis of quinoline derivatives with a carbonyl chloride group generally involves several key steps:
Friedel-Crafts Acylation : This method involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This step can introduce the carbonyl group onto the quinoline ring.
Chlorination : The introduction of chlorine atoms into the phenyl ring can be achieved through electrophilic aromatic substitution reactions, using chlorinating agents like chlorine gas or N-chlorosuccinimide.
Quinoline Ring Formation : The quinoline core can be synthesized via the Skraup reaction or the Doebner-Miller reaction, which involve the condensation of aniline derivatives with aldehydes or ketones.
Reaction Conditions and Catalysts
The synthesis of quinoline derivatives often requires careful control of reaction conditions, including temperature, solvent selection, and reagent concentrations to optimize yield and purity. Catalysts like Lewis acids (e.g., AlCl₃) are commonly used in Friedel-Crafts reactions.
Purification and Characterization
Purification methods typically involve recrystallization or chromatography to isolate the desired compound. Characterization can be achieved through spectroscopic techniques such as NMR, IR, and mass spectrometry.
Data Tables
Given the lack of specific data for 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride, we can consider similar compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | Not specified | Approximately 349.79 | 1160253-77-9 |
| 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | C19H16ClNO | 309.8 | 1160264-98-1 |
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features enable it to participate in various chemical reactions:
- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles (e.g., amines), facilitating the formation of amine derivatives.
- Coupling Reactions : Utilizes palladium or copper catalysts to form more complex structures, enhancing the diversity of synthesized compounds.
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine replaced by nucleophiles |
| Oxidation/Reduction | Modifications to alter electronic properties |
| Coupling | Formation of complex organic structures |
Medicinal Chemistry
The compound has been investigated for its potential as a precursor in the development of bioactive molecules, particularly enzyme inhibitors and receptor modulators.
- Anticancer Activity : Studies indicate that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the quinoline structure have shown enhanced activity against specific cancer types.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride | MCF7 (Breast Cancer) | 0.320 | Inhibition of proliferation |
| Hydrazone I | SF-295 (CNS Cancer) | 0.688 | Apoptosis induction |
These findings suggest that this compound may play a role in developing novel anticancer therapies.
Biological Research
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its specific substitution pattern influences binding affinity and specificity, making it a candidate for further investigation in biological systems.
- Antimicrobial Activity : Quinoline derivatives often exhibit significant antibacterial properties due to their ability to inhibit nucleic acid synthesis.
Case Study 1: Anticancer Activity
A notable study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against different cancer cell lines. The results indicated that specific structural modifications could enhance anticancer activity significantly.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors derived from this compound demonstrated its potential in modulating critical biochemical pathways involved in disease processes. For example, derivatives have shown promise in inhibiting enzymes linked to tumor proliferation.
Material Science Applications
In addition to biological applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- The 2,4-dichlorophenyl group in the target compound enhances electrophilicity at the carbonyl chloride, accelerating reactions with amines or alcohols .
- Methoxy-substituted analogs (e.g., 4-methoxyphenyl in ) exhibit reduced electrophilicity due to electron donation, requiring harsher reaction conditions .
- Functional Group Variations :
- Carboxylic acid derivatives (e.g., ) lack the reactivity of acyl chlorides but are useful in salt formation or metal coordination .
Biological Activity
2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is characterized by its unique structure, which includes a quinoline ring substituted with a 2,4-dichlorophenyl group and a carbonyl chloride functional group. This configuration enhances its reactivity and potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making the compound effective against bacterial pathogens .
- Reactive Oxygen Species Generation : It can induce oxidative stress in cells by generating reactive oxygen species (ROS), which contributes to its antimicrobial and anticancer activities.
- DNA Interaction : Some derivatives of quinoline compounds have demonstrated the ability to intercalate into DNA, disrupting normal cellular processes like replication and transcription.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that quinoline derivatives possess significant antibacterial properties. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : The ability to inhibit tumor cell growth has been observed in studies involving quinoline derivatives. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antiviral Effects : Some studies suggest that quinoline derivatives may also exhibit antiviral properties, particularly against HIV and other viral infections. This potential is linked to their ability to disrupt viral replication mechanisms .
Case Studies
Several studies have highlighted the biological activity of similar quinoline derivatives:
- Antimicrobial Efficacy : A study demonstrated that 3-methylquinoline derivatives significantly inhibited the growth of antibiotic-resistant bacterial strains. The mechanism involved enzyme inhibition and disruption of bacterial cell wall synthesis .
- Anticancer Activity : Research published in Scientific Reports showed that certain quinoline derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Antiviral Activity : A study focused on the reactivation of latent HIV-1 using quinoline compounds indicated that specific derivatives could enhance gene expression associated with viral latency reversal, showcasing their potential in HIV therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carbonyl chloride, and how can reaction efficiency be optimized?
- Methodology : A common approach involves chlorination of precursor quinoline-4-carboxylic acids using phosphorus pentachloride (PCl₅). For example, analogous compounds like 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride are synthesized via oxime formation followed by chlorination . Optimize reaction efficiency by controlling stoichiometric ratios (e.g., 1.2–1.5 equivalents of PCl₅), temperature (60–80°C), and inert atmosphere to minimize side reactions. Monitor progress via TLC or in situ FTIR for carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of techniques:
- NMR : Confirm substitution patterns (e.g., 2,4-dichlorophenyl protons at δ 7.3–7.8 ppm, quinoline ring protons at δ 8.1–9.0 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+Cl]⁻ for molecular weight validation).
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for structurally related quinoline derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers under dry, inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with dry sodium bicarbonate or sand; avoid aqueous solutions to prevent exothermic decomposition .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorophenyl group influence the reactivity of the carbonyl chloride moiety in nucleophilic acyl substitution reactions?
- Methodology : The electron-withdrawing Cl substituents enhance electrophilicity of the carbonyl carbon. Perform kinetic studies using model nucleophiles (e.g., amines, alcohols) under controlled conditions (solvent polarity, temperature). Compare reaction rates with non-halogenated analogs via stopped-flow UV-Vis spectroscopy. Computational DFT analysis (e.g., Fukui indices) can quantify electrophilic character .
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., unexpected downfield shifts in ¹³C NMR) for derivatives of this compound?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria) causing signal splitting.
- COSY/NOESY : Identify through-space interactions altering chemical shifts.
- Solvent Screening : Polar aprotic solvents (DMSO-d₆) may stabilize specific conformers.
- Cross-Validate : Compare with literature data for structurally analogous chlorinated quinolines .
Q. How can the hydrolytic stability of this compound be quantitatively assessed under varying pH conditions?
- Methodology :
- Kinetic Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals.
- Activation Energy Calculation : Use Arrhenius plots from data collected at 25°C, 40°C, and 60°C.
- Degradation Products : Identify hydrolyzed products (e.g., quinoline-4-carboxylic acid) using LC-HRMS and compare with synthetic standards .
Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems or biological targets?
- Methodology :
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; validate with MD simulations.
- QSAR Modeling : Correlate substituent effects (Cl, methyl groups) with activity using descriptors like logP, HOMO-LUMO gaps.
- Reactivity Prediction : Employ DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
